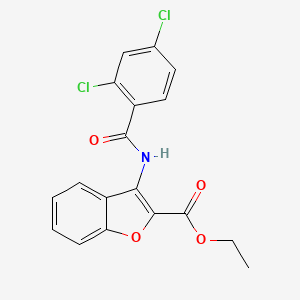

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

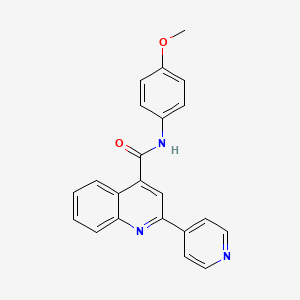

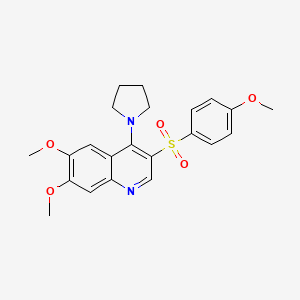

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The specific structure of “2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester” would involve these functional groups along with a thiazole ring and a pyrrolidine ring.Chemical Reactions of Esters Esters can undergo a variety of reactions, including hydrolysis, reduction, and transesterification . Hydrolysis, which can be either acid or base-catalyzed, involves the breaking of the ester bond to form a carboxylic acid and an alcohol . Reduction of esters typically results in primary alcohols .

科学的研究の応用

Synthesis Methodologies

The compound is part of research in synthetic organic chemistry, particularly in the context of creating complex molecular structures. A key application involves the Hantzsch pyrrole synthesis, where ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are generated, highlighting the versatility of esters in synthesizing pyrrole derivatives with varied substituents (Roomi & Macdonald, 1970). Additionally, the compound serves as a precursor in enantioselective processes using hydrolytic enzymes, demonstrating its role in resolving chiral, racemic esters, which is crucial for developing scalable enantioselective processes in industrial biocatalysis (Chikusa et al., 2003).

Chemical Transformations and Applications

Research has also explored its applications in synthesizing oxazolidines, thiazolidines, and derivatives thereof from β-hydroxy- or β-mercapto-α-amino acid esters, showcasing its utility in creating compounds with potential pharmacological activities (Badr et al., 1981). This versatility is further illustrated in the divergent and solvent-dependent reactions of related diaza-dienes with enamines, leading to the synthesis of various nitrogen-containing heterocycles, which are of interest for developing new materials and active pharmaceutical ingredients (Rossi et al., 2007).

Molecular Interactions and Structural Studies

On a molecular level, studies have demonstrated its role in the synthesis of heterocycles and the analysis of molecular interactions, such as the rearrangement of active ester intermediates during amide coupling processes. These findings provide insights into the mechanisms of peptide bond formation and the stability of ester intermediates in various solvents, contributing to the understanding of peptide synthesis and drug design (Mahmoud et al., 2005).

Novel Compound Synthesis

Furthermore, the compound is used in the preparation of novel structures like Pyrrolo[2,1-b]thiazol-3(2H)-ones, highlighting its role in generating new molecules with potential biological activity. These compounds are of interest for further pharmacological evaluation and could serve as leads for the development of new therapeutic agents (Tverdokhlebov et al., 2004).

作用機序

The mechanism of action of esters depends on their specific structure and the context in which they are used. For example, in biological systems, some esters are known to have anti-inflammatory and anti-thrombotic properties .

Physical and Chemical Properties of Esters Esters are polar compounds that are incapable of hydrogen bonding with each other, resulting in lower boiling points compared to carboxylic acids . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFHQAFUFJAFEM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2653852.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2653860.png)

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)